molecular formula C12H13NO2 B1418357 5-(Trifluoromethyl)benzo[d]isoxazol-3-amine CAS No. 868271-14-1

5-(Trifluoromethyl)benzo[d]isoxazol-3-amine

Cat. No.: B1418357
CAS No.: 868271-14-1
M. Wt: 203.24 g/mol
InChI Key: KTCSLSTYOZSYLF-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)benzo[d]isoxazol-3-amine is an organic compound that features a trifluoromethyl group attached to a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of benzoxazole derivatives using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate under radical conditions . The reaction conditions often include the use of radical initiators like azobisisobutyronitrile (AIBN) and solvents such as acetonitrile.

Industrial Production Methods

In an industrial setting, the production of 5-(Trifluoromethyl)benzo[d]isoxazol-3-amine may involve continuous flow processes to ensure high yield and purity. The use of metal-free conditions and environmentally friendly reagents like trifluoromethyl sulfonate is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)benzo[d]isoxazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, particularly at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)benzo[d]isoxazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)-2-Benzoxazolamine
  • 5-(Trifluoromethyl)-1,2,4-Triazole
  • 5-(Trifluoromethyl)-2-Formylphenylboronic Acid

Uniqueness

5-(Trifluoromethyl)benzo[d]isoxazol-3-amine is unique due to its specific trifluoromethyl substitution on the benzoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, increased lipophilicity, and potential for diverse applications in various fields .

Properties

CAS No.

868271-14-1

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

N,N,3-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C12H13NO2/c1-8-9-6-4-5-7-10(9)15-11(8)12(14)13(2)3/h4-7H,1-3H3

InChI Key

KTCSLSTYOZSYLF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=NO2)N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the crystal structure of B. anthracis DHPS with 5-(trifluoromethyl)-1,2-benzoxazol-3-amine?

A1: The research paper ["Crystal structure of B. anthracis DHPS with interfacial compound 4: 5-(trifluoromethyl)-1,2-benzoxazol-3-amine"] [] provides valuable insights into the interaction between the compound 5-(trifluoromethyl)-1,2-benzoxazol-3-amine and the enzyme dihydropteroate synthase (DHPS) from Bacillus anthracis. DHPS is a crucial enzyme in the folic acid biosynthesis pathway, which is essential for bacterial survival. By determining the crystal structure of DHPS bound to this compound, researchers can visualize the specific interactions at the molecular level.

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